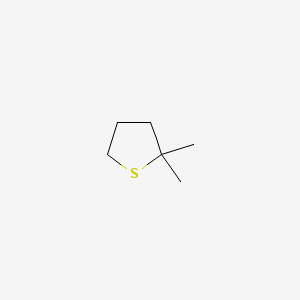

2,2-Dimethyl-thiacyclopentane

Description

Structure

3D Structure

Properties

CAS No. |

5161-75-1 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

2,2-dimethylthiolane |

InChI |

InChI=1S/C6H12S/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3 |

InChI Key |

XUZUHHOTUSNHDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCS1)C |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,2-Dimethyl-thiacyclopentane, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would provide definitive structural information.

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three chemically non-equivalent sets of protons in the molecule.

Methyl Protons (H-1): The six protons of the two methyl groups at the C2 position are chemically equivalent. Due to the absence of adjacent protons, their signal is expected to be a singlet. These protons would appear in the upfield region of the spectrum, typically around 1.3 ppm.

Methylene Protons (H-3/H-4): The four protons on the C3 and C4 carbons are equivalent to each other but are split by the adjacent methylene protons at C5. This would likely result in a multiplet, predicted to be a triplet of triplets, centered around 1.8-2.0 ppm.

Methylene Protons (H-5): The two protons on the C5 carbon are adjacent to the sulfur atom, which causes a significant downfield shift due to its electronegativity. These protons are split by the methylene protons at C4, resulting in a triplet. This signal is expected to appear the most downfield, around 2.8 ppm.

The integration of these signals would correspond to a ratio of 6:4:2 for the H-1, H-3/4, and H-5 protons, respectively.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂ | ~ 1.3 | Singlet (s) | 6H |

| -CH₂-CH₂-S- | ~ 1.9 | Multiplet (m) | 4H |

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. For the symmetric this compound, four distinct signals are predicted.

Quaternary Carbon (C2): The carbon atom bonded to the two methyl groups and the sulfur atom is a quaternary carbon. Its signal is expected to be in the range of 45-55 ppm.

Methyl Carbons (C1): The two methyl carbons are equivalent and would produce a single signal in the upfield region, typically around 30 ppm.

Methylene Carbons (C3/C4): The C3 and C4 carbons are in a similar chemical environment and are predicted to have a chemical shift in the range of 25-35 ppm.

Methylene Carbon (C5): The carbon atom adjacent to the sulfur (C5) would be deshielded and is expected to have a chemical shift further downfield, around 40 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C (CH₃)₂ | ~ 50 |

| -C(C H₃)₂ | ~ 30 |

| -C H₂-CH₂-S- | ~ 32 |

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak would be expected between the signal for the H-3/H-4 protons (~1.9 ppm) and the signal for the H-5 protons (~2.8 ppm), confirming their connectivity. No correlation would be observed for the singlet methyl proton signal.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, the HSQC spectrum would show correlations between the proton signal at ~1.3 ppm and the methyl carbon signal at ~30 ppm, the proton multiplet at ~1.9 ppm and the methylene carbon signal at ~32 ppm, and the proton triplet at ~2.8 ppm and the methylene carbon signal at ~40 ppm. This would definitively link the proton and carbon skeletons of the molecule.

Infrared (IR) Spectroscopy and Vibrational Mode Assignment

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be dominated by absorptions from C-H bonds.

C-H Stretching: Strong absorption bands are expected in the 2850-2960 cm⁻¹ region, characteristic of the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

C-H Bending: Absorptions corresponding to the bending vibrations of the methyl and methylene groups would appear in the 1365-1480 cm⁻¹ range. The presence of a gem-dimethyl group often gives rise to a characteristic doublet in the 1365-1385 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond stretching vibration for a sulfide (B99878) is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.

Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C-H Bend (CH₂ and CH₃) | 1365 - 1480 | Medium |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions and fragment ions.

For this compound (C₆H₁₂S), the molecular weight is 116.22 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 116. The fragmentation pattern is predicted to be influenced by the stability of the resulting carbocations and the presence of the sulfur atom.

Loss of a Methyl Group: A primary fragmentation pathway would involve the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation adjacent to the sulfur atom. This would result in a prominent peak at m/z = 101 (M-15). This is often the base peak in similar structures.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom (alpha-cleavage) is a characteristic fragmentation for sulfides. This could lead to the formation of various charged fragments.

Ring Opening and Further Fragmentation: The five-membered ring can undergo cleavage, leading to smaller fragment ions.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Identity | Fragmentation Pathway |

|---|---|---|

| 116 | [C₆H₁₂S]⁺• | Molecular Ion (M⁺•) |

| 101 | [C₅H₉S]⁺ | Loss of •CH₃ |

| 83 | [C₅H₇S]⁺ or [C₆H₁₁]⁺ | Loss of •SH or •CH₃ and H₂ |

| 71 | [C₄H₇S]⁺ | Alpha-cleavage and rearrangement |

| 55 | [C₄H₇]⁺ or [C₃H₃S]⁺ | Further fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.

In practical applications, GC-MS is extensively used for the identification and quantification of organosulfur compounds in complex matrices such as petroleum, diesel fuel, and environmental samples. np-mrd.orgchemicalbook.com The this compound would first be separated from other components in the sample based on its boiling point and interaction with the GC column. Upon elution from the column, it would enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a chemical fingerprint for its unambiguous identification. The combination of its specific retention time from the GC and its unique mass spectrum allows for both qualitative and quantitative analysis even at low concentrations.

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule and is particularly useful for characterizing the skeletal vibrations of cyclic structures and the vibrations of sulfur-containing functional groups. The Raman spectrum of this compound is expected to be rich in features corresponding to the vibrations of its carbon-hydrogen, carbon-carbon, and carbon-sulfur bonds.

The high-frequency region of the spectrum, typically between 2800 and 3000 cm⁻¹, will be dominated by the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups. The symmetric and asymmetric stretching modes of the methyl groups are expected to appear around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. The methylene C-H stretches will also fall within this range.

The mid-frequency "fingerprint" region, from approximately 700 to 1500 cm⁻¹, will contain a variety of bending, scissoring, wagging, and twisting modes for the CH₂ and CH₃ groups. For instance, the CH₂ scissoring mode is anticipated around 1450 cm⁻¹. This region will also feature the C-C stretching vibrations of the cyclopentane ring and the gem-dimethyl group.

A key feature in the Raman spectrum of a thiacyclopentane derivative is the C-S stretching vibration. For saturated cyclic sulfides, the C-S stretching modes typically appear in the region of 600 to 750 cm⁻¹. These bands are often of moderate to strong intensity in the Raman spectrum. The ring puckering and other low-frequency skeletal deformation modes of the five-membered ring will be observed at lower wavenumbers, generally below 500 cm⁻¹. The presence of the gem-dimethyl group may introduce specific vibrational modes and could cause shifts in the ring vibrations due to steric strain and mass effects.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H Stretching (asymmetric, CH₃) | ~2960 |

| C-H Stretching (symmetric, CH₃) | ~2870 |

| C-H Stretching (CH₂) | 2850 - 2930 |

| CH₂ Scissoring | ~1450 |

| C-C Stretching | 800 - 1200 |

| C-S Stretching | 600 - 750 |

| Ring Puckering/Deformation | < 500 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the molecular properties of compounds from first principles. For a molecule like 2,2-dimethyl-thiacyclopentane, these methods can provide deep insights into its electronic nature, conformational preferences, and reactivity.

The sulfur atom, with its lone pairs of electrons, plays a crucial role in the electronic properties of the ring. One of the lone pairs on the sulfur atom is expected to be in a p-type orbital, allowing for potential interaction with adjacent sigma bonds, while the other occupies an orbital with more s-character. mdpi.com The presence of the gem-dimethyl groups at the C2 position, adjacent to the sulfur atom, would primarily induce electronic effects through sigma-donation.

A hypothetical analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be central to understanding its reactivity. The HOMO is anticipated to have significant contribution from the sulfur atom's lone pairs, making it the primary site for electrophilic attack. The LUMO, conversely, would likely be an antibonding sigma orbital (σ*) associated with the C-S or C-C bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively high | Contribution from sulfur lone pairs, making it nucleophilic. |

| LUMO Energy | High | Indicative of a saturated, stable molecule. |

| HOMO-LUMO Gap | Large | Suggests high kinetic stability and low reactivity. |

| Dipole Moment | Moderate | Due to the electronegativity difference between sulfur and carbon, and the molecular geometry. |

This table is illustrative and based on general principles and data from related sulfur heterocycles. Specific values would require dedicated quantum chemical calculations.

The five-membered thiacyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (Cs symmetry) and the "half-chair" or "twist" (C2 symmetry). dalalinstitute.comscribd.com These conformers can interconvert through a process known as pseudorotation, which typically has a low energy barrier. scribd.com

For this compound, the presence of the gem-dimethyl group at the C2 position, which is adjacent to the sulfur heteroatom, would significantly influence the conformational energy landscape. The bulky methyl groups will introduce steric hindrance, which can alter the relative energies of the different conformers. It is plausible that the conformation that minimizes the steric interactions involving the methyl groups would be the most stable. Specifically, conformations where the methyl groups are in pseudo-equatorial positions would likely be favored over those where they are in more sterically hindered pseudo-axial positions. The "gem-dimethyl effect" can also influence the ring's puckering, potentially stabilizing certain conformations over others. acs.orgresearchgate.net

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer | Key Feature | Predicted Relative Energy (kcal/mol) |

| Twist (Half-Chair) | One methyl group pseudo-axial, one pseudo-equatorial | Higher |

| Envelope | Both methyl groups in favorable positions | Lowest |

| Planar | High torsional and steric strain | Highest (Transition State) |

This table presents a hypothetical energy landscape. The exact energy differences would need to be determined through computational modeling.

Computational modeling can be employed to explore the mechanisms of reactions involving this compound. For instance, oxidation at the sulfur atom to form a sulfoxide (B87167) or sulfone is a common reaction for thiacyclopentanes. wikipedia.org Theoretical calculations could model the reaction pathway, identify the transition state structures, and calculate the activation energies for such processes.

The sulfur atom, being the most nucleophilic center, is the likely site for initial attack by an electrophile. rsc.org Reaction mechanism modeling would likely show that the approach of an electrophile is influenced by the steric hindrance from the gem-dimethyl groups. The transition state for such a reaction would involve the formation of a new bond to the sulfur atom, with a geometry that accommodates the bulky methyl substituents.

Density Functional Theory (DFT) is a widely used computational method that would be highly suitable for studying this compound. mdpi.comyoutube.com DFT methods balance computational cost with accuracy, making them ideal for calculating the properties of medium-sized organic molecules.

A typical DFT study on this compound would involve:

Geometry Optimization: Using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to find the lowest energy conformations. libretexts.org

Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

Electronic Property Calculations: Determining properties such as the HOMO-LUMO gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to understand charge distribution and bonding. rsc.org

The MEP would likely show a region of negative potential around the sulfur atom, confirming its role as a nucleophilic center.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in the liquid phase and its interactions with other molecules. mdpi.com By simulating the movement of a collection of these molecules over time, MD can be used to calculate bulk properties and understand intermolecular forces.

The primary intermolecular interactions for this compound would be van der Waals forces. The sulfur atom can also participate in weak hydrogen bonding with suitable donors. MD simulations would be particularly useful in understanding how the gem-dimethyl groups affect the packing of the molecules in a condensed phase. These bulky groups would likely disrupt efficient packing, leading to a lower density and boiling point compared to a less substituted analogue.

Theoretical Prediction of Chemical Behavior and Reactivity

Based on the principles of electronic structure and theoretical models, the chemical behavior of this compound can be predicted.

Nucleophilicity: The sulfur atom is the primary nucleophilic site. The presence of two electron-donating methyl groups at the adjacent carbon may slightly enhance the nucleophilicity of the sulfur compared to unsubstituted thiacyclopentane.

Electrophilicity: The molecule as a whole is not expected to be strongly electrophilic. Any electrophilic character would be centered on the carbon atoms, but reactions at these sites are generally unfavorable for saturated rings.

Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide and sulfone. Theoretical calculations would predict these reactions to be thermodynamically favorable. wikipedia.org

Ring-Opening Reactions: Under certain conditions, such as in the presence of strong acids or certain metal catalysts, ring-opening reactions could occur, though these are generally less facile than for smaller, more strained rings.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the properties of a substance and its structural or physical characteristics, known as molecular descriptors.

However, the principles of QSPR can be applied to understand and predict the properties of this compound. Such studies would typically involve the calculation of a variety of molecular descriptors for this compound and a series of related compounds. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. doi.org

For instance, a hypothetical QSPR study on a series of alkyl-substituted thiacyclopentanes, including this compound, might aim to predict properties like boiling point, density, or the octanol-water partition coefficient (log P). The general approach would involve:

Data Set Selection: A series of thiacyclopentane derivatives with known experimental property values would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression (MLR), would be used to develop a mathematical equation that correlates a selection of the most relevant descriptors to the property of interest.

Model Validation: The predictive power of the developed model would be rigorously tested using statistical validation techniques.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization for Enhanced Chromatographic and Spectroscopic Detection

In analytical chemistry, derivatization is frequently employed to improve the separation and detection of compounds that may otherwise be difficult to analyze in their native form. numberanalytics.com For 2,2-Dimethyl-thiacyclopentane, these strategies primarily focus on increasing its volatility for gas chromatography (GC) and enhancing its ionization efficiency for mass spectrometry (MS).

Gas chromatography is a powerful technique for separating volatile compounds. researchgate.net However, the volatility of some analytes can be limited by the presence of polar functional groups. While this compound itself is a relatively volatile compound, derivatization techniques like silylation can be applied to related structures or in complex matrices to improve its chromatographic behavior. Silylation involves replacing an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group, which reduces the polarity and increases the volatility of the molecule. phenomenex.comwikipedia.org This leads to better peak shapes and resolution during GC analysis. phenomenex.com

Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), bis(trimethylsilyl)acetamide (BSA), and N-trimethylsilylimidazole (TMSI). researchgate.netphenomenex.com The choice of reagent depends on the specific functional groups present in the molecule to be derivatized. phenomenex.com For thiols, which are structurally related to the sulfur atom in the thiacyclopentane ring, silylation is a well-established method to enhance volatility for GC analysis. phenomenex.comyoutube.com The reaction typically proceeds by replacing the hydrogen of the thiol group with a TMS group. youtube.com

Table 1: Common Silylating Reagents and Their Applications

| Silylating Reagent | Abbreviation | Targeted Functional Groups |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, carboxylic acids, amines, amides, thiols researchgate.net |

| Bis(trimethylsilyl)acetamide | BSA | Alcohols, phenols, carboxylic acids, amines, amides phenomenex.com |

| N-trimethylsilylimidazole | TMSI | Hydroxyl groups, carboxylic acids, phenols, thiols phenomenex.com |

This table summarizes common silylating agents and the functional groups they typically derivatize to enhance volatility for gas chromatography.

Mass spectrometry (MS) is a sensitive analytical technique that measures the mass-to-charge ratio of ions. The efficiency of ionization is a critical factor determining the sensitivity of MS analysis. nih.gov For sulfur-containing compounds like this compound, certain derivatization strategies can be employed to enhance their ionization in the mass spectrometer.

One approach involves the methylation of sulfides to form sulfonium (B1226848) salts. researchgate.net This derivatization introduces a permanent positive charge on the sulfur atom, significantly improving its detection in positive-ion electrospray ionization (ESI) mass spectrometry. researchgate.net For instance, reacting a sulfide (B99878) with methyl iodide can convert it into a methyl sulfonium ion, which is readily detectable by ESI-MS. researchgate.net

Another strategy to improve sensitivity in ESI-MS is the formation of adducts. researchgate.net By adding specific reagents to the mobile phase during liquid chromatography-mass spectrometry (LC-MS), it is possible to promote the formation of adduct ions (e.g., [M+Na]+, [M+H]+), which can exhibit better ionization efficiency than the parent molecule. researchgate.net The choice of adduct-forming reagent depends on the nature of the analyte and the desired ionization mode. researchgate.net

Furthermore, for gas chromatography-mass spectrometry (GC-MS), the silylation techniques discussed in the previous section not only enhance volatility but can also lead to characteristic fragmentation patterns in the mass spectrum, aiding in structural elucidation. wikipedia.org

Synthesis of Specific Functionalized Derivatives for Material Science

The derivatization of this compound is not limited to analytical applications. By introducing specific functional groups onto the thiacyclopentane ring, new molecules with tailored properties can be synthesized for applications in material science. For example, the sulfur atom in the thiacyclopentane ring can act as a coordination site for metal ions. This property can be exploited to create novel metal-organic frameworks (MOFs) or polymers with specific catalytic or electronic properties.

While direct derivatization of this compound for material science is a specialized area of research, the principles of organic synthesis can be applied to introduce functionalities such as hydroxyl, carboxyl, or amino groups. These functionalized derivatives can then serve as building blocks for more complex materials.

Development of Analytical Standards through Controlled Derivatization

The process involves reacting a known amount of the compound with a derivatizing agent to produce a stable product. This derivative can then be purified and its concentration determined gravimetrically or by other absolute methods. researchgate.net This certified derivative can then be used to create calibration standards for the quantification of the parent compound in unknown samples. researchgate.nettajhizkala.ir For sulfur compounds, certified reference materials (CRMs) are often prepared from high-purity starting materials and diluted in a suitable solvent to create standard solutions for calibrating analytical instruments. researchgate.net

Environmental Fate and Degradation Studies

Environmental Persistence in Various Compartments (Soil, Water, Air)

There is a significant lack of specific data on the persistence of 2,2-Dimethyl-thiacyclopentane in key environmental compartments. Without experimental studies, it is not possible to determine its half-life or the primary mechanisms of its removal in soil, water, or air. General assumptions about the behavior of similar organosulfur compounds suggest that persistence would be influenced by factors such as microbial activity, sunlight exposure, and the chemical properties of the specific compartment. However, without empirical data, any such predictions remain speculative.

Mobility and Transport Mechanisms

Leaching Potential in Aquatic and Terrestrial Systems

Information regarding the leaching potential of this compound is not documented. To assess its potential to move through the soil profile and contaminate groundwater, data on its adsorption and desorption characteristics in various soil types would be required. The absence of such data prevents any meaningful evaluation of its leaching risk in either terrestrial or aquatic ecosystems.

Volatilization Characteristics

The tendency of this compound to volatilize from soil or water surfaces is unknown. An estimation of its volatilization characteristics would necessitate data on its Henry's Law constant, which has not been reported. Therefore, its potential for atmospheric transport cannot be determined.

Abiotic Transformation Pathways

The non-biological degradation pathways of this compound in the environment have not been studied. Understanding these processes is crucial for a complete picture of its environmental fate.

Hydrolysis Kinetics and Products

There are no available studies on the hydrolysis of this compound. The rate at which this compound might react with water under various pH conditions, and the identity of any resulting degradation products, remain unknown.

Photochemical Degradation under Environmental Conditions

The susceptibility of this compound to degradation by sunlight has not been investigated. Information on its absorption spectrum and quantum yield would be necessary to evaluate the potential for direct photolysis. Similarly, data on its reaction rates with atmospheric oxidants like hydroxyl radicals are needed to assess indirect photochemical degradation, but are currently unavailable.

Biotic Degradation Processes

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. For sulfur-containing organic compounds like this compound, these processes are crucial in determining their persistence and potential impact on ecosystems.

Under aerobic conditions, the biodegradation of alkylated thiacycloalkanes is expected to be initiated by microbial oxidation. Studies on n-alkyl-substituted tetrahydrothiophenes have shown that n-alkane-degrading bacteria and fungi can metabolize these compounds. nih.gov The primary mode of attack is the oxidation of the alkyl side chains. nih.govasm.org For this compound, a similar initial step would likely involve the oxidation of one or both methyl groups.

The degradation of n-dodecyltetrahydrothiophene (DTHT) and 2-n-undecyltetrahydrothiophene by gram-positive bacteria leads to the formation of acidic intermediates through the oxidation of the alkyl chain. nih.govasm.org This suggests a pathway where the methyl groups of this compound could be oxidized to carboxylic acids.

Specific half-life data for this compound under aerobic conditions are not available in the scientific literature.

Table 1: Postulated Aerobic Biodegradation Pathway for this compound based on Analogous Compounds

| Step | Proposed Transformation | Potential Intermediate Compound |

| 1 | Initial oxidation of a methyl group | 2-Methyl-2-(hydroxymethyl)-thiacyclopentane |

| 2 | Further oxidation to an aldehyde | 2-Methyl-thiacyclopentane-2-carbaldehyde |

| 3 | Oxidation to a carboxylic acid | 2-Methyl-thiacyclopentane-2-carboxylic acid |

| 4 | Ring cleavage and further degradation | Various aliphatic compounds |

This table is illustrative and based on degradation pathways of other alkylated thiacycloalkanes.

Information regarding the anaerobic biotransformation of thiacycloalkanes is limited. However, general anaerobic processes for sulfur-containing organic compounds involve desulfurization. Anaerobic enrichment cultures from oil fields have demonstrated the ability to degrade various thiophenic compounds, leading to the formation of sulfide (B99878). researchgate.net While these studies focus on aromatic thiophenes, it is plausible that under strongly reducing conditions, thiacycloalkanes could also undergo sulfur removal.

The anaerobic biotransformation of thioethers can occur, and in some cases, radical S-adenosylmethionine (SAM) enzymes are involved in the cleavage of carbon-sulfur bonds in various biomolecules under anaerobic conditions. nih.govnih.gov This enzymatic machinery could potentially play a role in the degradation of cyclic sulfides like this compound in anoxic environments.

Identification and Fate of Environmental Metabolites

Based on studies of analogous compounds, the primary environmental metabolites of this compound resulting from aerobic biodegradation are likely to be carboxylic acid derivatives. For instance, the metabolism of 2-n-undecyltetrahydrothiophene and 2-n-dodecyltetrahydrothiophene resulted in the accumulation of 2-tetrahydrothiophenecarboxylic acid (THTC) and 2-tetrahydrothiopheneacetic acid (THTA), respectively. nih.gov These acidic intermediates were observed to be further metabolized, although the subsequent breakdown products were not identified. nih.govasm.org

Therefore, it can be postulated that the aerobic degradation of this compound would lead to the formation of 2-methyl-thiacyclopentane-2-carboxylic acid as a key intermediate. The fate of this metabolite would be further degradation, potentially involving the cleavage of the thiacyclopentane ring.

Table 2: Potential Environmental Metabolites of this compound

| Parent Compound | Degradation Process | Potential Metabolite(s) |

| This compound | Aerobic Biodegradation | 2-Methyl-2-(hydroxymethyl)-thiacyclopentane, 2-Methyl-thiacyclopentane-2-carbaldehyde, 2-Methyl-thiacyclopentane-2-carboxylic acid |

| This compound | Anaerobic Biotransformation | Sulfide, Methane (if coupled to methanogenesis) |

The identification of these metabolites is inferred from studies on structurally related compounds.

Environmental Modeling and Prediction of Chemical Behavior

The behavior of related cyclic sulfides and thioethers in such models can offer some general predictions. For instance, the environmental fate of volatile methylsiloxanes, which also have cyclic structures, has been evaluated using multimedia models, highlighting the sensitivity of their residence times to their sorption to organic carbon. rsc.org For a compound like this compound, its volatility, water solubility, and octanol-water partition coefficient would be critical inputs for any predictive modeling. Without these data, specific predictions of its chemical behavior in the environment cannot be accurately made.

Applications in Catalysis and Materials Science

Catalytic Applications as Ligands in Organometallic Systems

Thioethers are known to act as ligands in organometallic chemistry. The sulfur atom in the thioether linkage possesses a lone pair of electrons that can coordinate to a metal center, thereby stabilizing the metal complex and influencing its catalytic activity. In the case of 2,2-dimethyl-thiacyclopentane, the sulfur atom is part of a five-membered ring, which can affect the bite angle and steric environment around the metal center. This can be advantageous in tuning the selectivity of a catalytic reaction.

While specific studies detailing the use of this compound as a ligand are not prevalent in the literature, the broader class of thioether ligands has been employed in various catalytic transformations. For instance, chelating thioethers are known to form stable complexes with transition metals. Organosulfur compounds, including thioethers, have found significant industrial importance, ranging from polymer production to their use as agrochemicals and pharmacologically active compounds. nih.gov The development of metal-free dehydrative thioetherification methods highlights the continuous efforts to improve the synthesis of thioethers for various applications, including catalysis. nih.gov

Use as Specialty Solvents in Chemical Processes

The choice of a solvent is crucial for the outcome of a chemical reaction, as it can influence reaction rates, selectivity, and the stability of reactants and transition states. itwreagents.com Solvents are broadly classified based on their physical properties such as polarity, boiling point, and whether they are protic or aprotic. itwreagents.com

This compound, with its thioether functionality and hydrocarbon backbone, can be classified as a polar aprotic solvent. Its properties, such as its molecular weight of 116.224 g/mol , suggest it is a liquid at room temperature. nist.gov The properties of thioethers, being less volatile and having higher melting points than their ether counterparts, can be advantageous in certain applications. wikipedia.org

While not a commonly used solvent, its unique combination of a polar sulfur atom and a nonpolar hydrocarbon body could make it a "specialty solvent" for specific applications where tuning of solubility and reactivity is required. For instance, polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation more effectively than the anion. chemistrytalk.org The table below outlines some of the computed physical properties of this compound that would be relevant to its potential use as a solvent. chemeo.com

| Property | Value | Unit |

| Molecular Weight | 116.22 | g/mol |

| Normal Boiling Point (Tboil) | 400.03 | K |

| Normal Melting Point (Tfus) | 275.63 | K |

| Critical Temperature (Tc) | 623.18 | K |

| Critical Pressure (Pc) | 4031.24 | kPa |

| Log10 of Water Solubility (log10WS) | -2.22 | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.292 |

Table 1: Computed Physical Properties of this compound chemeo.com

Integration into Advanced Materials and Polymers (e.g., Polythioacetals)

Thioethers can be incorporated into polymer backbones to create materials with unique properties. Polythioethers are a class of polymers that contain the C-S-C linkage. These materials can exhibit high refractive indices, good thermal stability, and resistance to certain chemicals.

One method for synthesizing polymers containing thioether linkages is through the thiol-ene reaction, which involves the addition of a thiol to an alkene. nih.gov This reaction can be initiated by free radicals and is often used in UV curing applications. nih.gov While this compound itself is not a monomer for this type of polymerization, its derivatives could potentially be used.

More directly, cyclic thioethers can be involved in ring-opening polymerization to form polythioethers. Although specific data on the polymerization of this compound is scarce, the general principles of cyclic sulfide (B99878) polymerization could apply.

Furthermore, the chemistry of polythiols and their industrial applications is an active area of research. nih.gov Thioether polythiols can be synthesized for various purposes and are used in applications such as high-performance optical materials and adhesives. nih.gov

Role as Additives in Industrial Formulations

The distinct properties of thioethers also lend themselves to applications as additives in various industrial formulations. Their characteristic odors, for example, are a well-known property of volatile sulfides. wikipedia.org While often considered a drawback, in some cases, this can be utilized for gas odorization to enable leak detection.

More significantly, the nucleophilic nature of the sulfur atom in thioethers can be exploited. youtube.com They can act as antioxidants by reacting with and neutralizing oxidizing species. This property is valuable in lubricants and fuels to prevent degradation.

Q & A

Q. What are the optimal analytical techniques for characterizing the purity and structural integrity of 2,2-Dimethyl-thiacyclopentane in synthetic samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to identify volatile impurities and confirm molecular weight . Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural ambiguities, focusing on methyl group splitting patterns and sulfur-containing ring conformation . For quantification, employ high-performance liquid chromatography (HPLC) with UV detection, calibrated against a certified reference standard. Cross-validate results using PubChem’s computational data (e.g., InChIKey) to confirm stereochemical assignments .

Q. How should researchers design a controlled synthesis protocol for this compound to minimize side-product formation?

- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design of experiments (DoE) . For example, test thiacyclopentane ring closure under inert atmospheres to prevent oxidation . Monitor intermediate stages via thin-layer chromatography (TLC) and characterize side-products using Fourier-transform infrared spectroscopy (FTIR) to identify unwanted functional groups (e.g., disulfide bonds). Include a stepwise purification protocol (e.g., fractional distillation or recrystallization) and validate purity through melting-point analysis .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store the compound in amber glass vials under nitrogen to prevent photodegradation and oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Compare results with safety data sheets (SDS) for hazardous byproducts (e.g., sulfoxides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, solubility) of this compound across literature sources?

- Methodological Answer : Perform meta-analysis of existing data, categorizing studies by methodology (e.g., differential scanning calorimetry vs. distillation). Replicate experiments under standardized conditions (IUPAC guidelines) and use statistical tools (e.g., ANOVA) to identify systematic errors . Publish a comparative table highlighting method-dependent variability and propose a consensus value through weighted averaging .

Q. What computational strategies are effective for modeling the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map energy profiles for ring-opening reactions. Validate transition states with intrinsic reaction coordinate (IRC) analysis and compare with experimental kinetics data (e.g., Arrhenius plots). Use software like Gaussian or ORCA, referencing PubChem’s molecular descriptors (InChI) for input parameters .

Q. How can researchers address discrepancies in toxicity profiles of this compound between in vitro and in vivo studies?

- Methodological Answer : Conduct interspecies extrapolation studies using primary hepatocyte cultures and rodent models. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile metabolic rate differences. Cross-reference SDS hazard classifications (e.g., acute toxicity categories) with EFSA or ATSDR databases to identify confounding factors (e.g., metabolite bioactivation) .

Q. What experimental frameworks are recommended for studying the stereochemical effects of this compound in chiral environments?

- Methodological Answer : Synthesize enantiomerically pure samples via chiral column chromatography or asymmetric catalysis. Analyze optical activity using polarimetry and correlate with X-ray crystallography data to confirm absolute configuration. Compare reactivity in chiral solvents (e.g., (R)- or (S)-limonene) and document stereoselectivity trends in peer-reviewed formats .

Data Presentation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.